molecular formula C9H9NO3 B1421368 Methyl 4-amino-3-formylbenzoate CAS No. 841296-15-9

Methyl 4-amino-3-formylbenzoate

Cat. No. B1421368
Key on ui cas rn: 841296-15-9
M. Wt: 179.17 g/mol
InChI Key: VNDSSJJSVMYZKF-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

Compound 6 (0.95 g, 4.2 mmol) was dissolved at room temperature in 15 mL of a solvent mixture composed of EtOH-acetic acid-water 2:2:1. The strongly colored yellow solution became pale yellow in 5 minutes. The mixture was let stand for an additional 15 minutes before it was evaporated to dryness and further dried in high vacuum overnight to get Compound 7 as a yellow powder.
Name
Compound 6
Quantity
0.95 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
15 mL
Type
solvent
Reaction Step One
Name
EtOH acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH:11](OC)[O:12]C)[CH:5]=1>CCO.C(O)(=O)C.O>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH:11]=[O:12])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Compound 6
Quantity
0.95 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)C(OC)OC)=O
Name
solvent
Quantity
15 mL
Type
solvent
Smiles
Step Two
Name
EtOH acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.C(C)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
further dried in high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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